

# 2-Cyano-2-phenylbutanamide literature review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Cyano-2-phenylbutanamide**

Cat. No.: **B020796**

[Get Quote](#)

## An In-depth Technical Guide to **2-Cyano-2-phenylbutanamide**

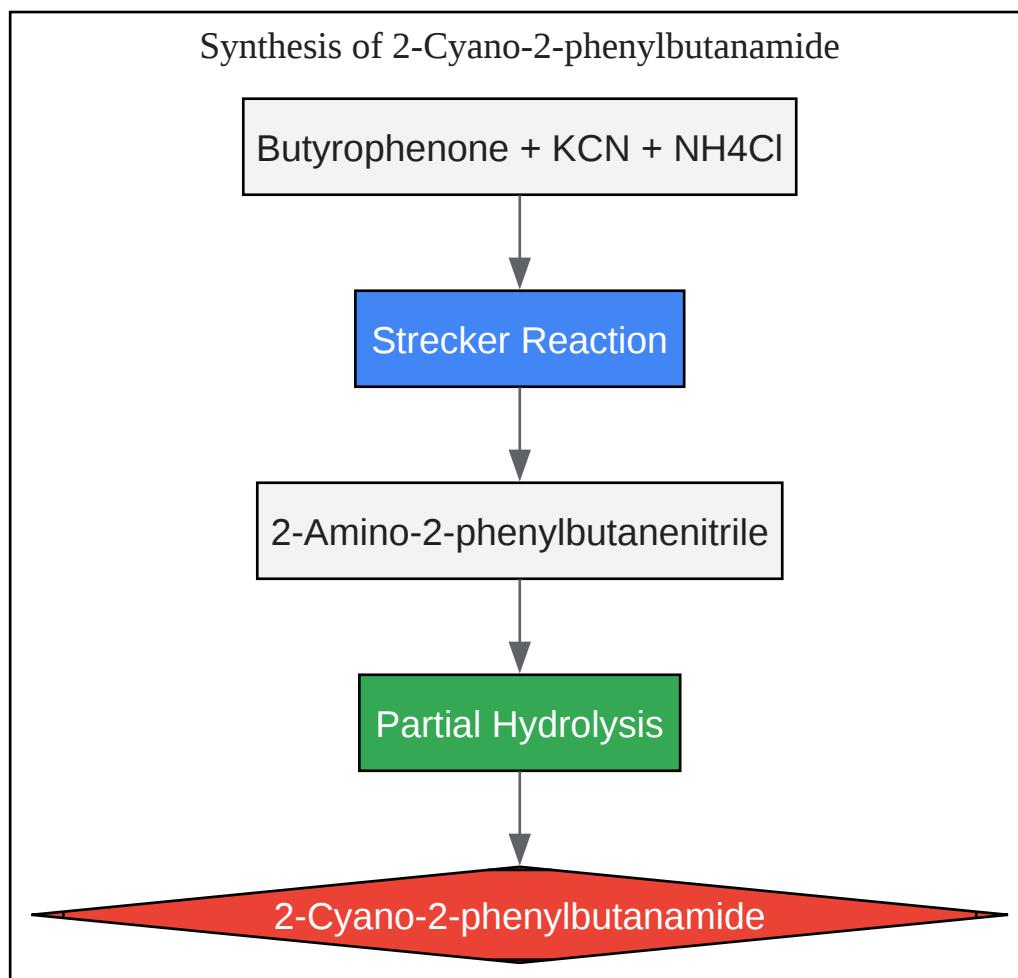
**Disclaimer:** Scientific literature providing specific experimental data for **2-Cyano-2-phenylbutanamide** is limited. Therefore, this guide synthesizes the available information for the target compound and supplements it with established knowledge and protocols for structurally related compounds, such as other  $\alpha$ -cyanophenylacetamides and cyanoacrylamide derivatives, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

## Introduction

**2-Cyano-2-phenylbutanamide**, also known by its CAS Number 80544-75-8, is a small organic molecule belonging to the class of  $\alpha$ -cyanophenylacetamides. While this specific compound is not extensively studied in publicly available literature, its structural motifs—a nitrile group and an amide group attached to the same quaternary carbon, which also bears a phenyl and an ethyl group—suggest potential for biological activity. The cyanoacetamide core is present in a variety of compounds investigated for therapeutic properties. This guide aims to provide a thorough review of the known characteristics of **2-Cyano-2-phenylbutanamide** and to present a framework for its synthesis, characterization, and biological evaluation based on established methodologies for analogous compounds.

## Chemical and Physical Properties

The fundamental physicochemical properties of **2-Cyano-2-phenylbutanamide** are summarized below. These have been aggregated from chemical supplier databases and computational predictions.


| Property          | Value                                                                           | Source                                                      |
|-------------------|---------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 80544-75-8                                                                      | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Formula | C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O                                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 188.23 g/mol                                                                    | <a href="#">[2]</a>                                         |
| IUPAC Name        | 2-cyano-2-phenylbutanamide                                                      |                                                             |
| Synonyms          | (RS)-2-Cyano-2-phenylbutyramide, α-cyano-α-Ethylbenzeneacetamide                | <a href="#">[1]</a>                                         |
| Melting Point     | 112-113°C                                                                       | <a href="#">[2]</a>                                         |
| Boiling Point     | 362.2°C at 760 mmHg<br>(Predicted)                                              | <a href="#">[1]</a>                                         |
| Density           | 1.128 g/cm <sup>3</sup> (Predicted)                                             | <a href="#">[1]</a>                                         |
| SMILES            | CCC(C1=CC=CC=C1)<br>(C#N)C(N)=O                                                 | <a href="#">[2]</a>                                         |
| InChI             | InChI=1S/C11H12N2O/c1-2-11(8-12,10(13)14)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H2,13,14) | <a href="#">[3]</a>                                         |

## Synthesis and Characterization

While a specific, peer-reviewed synthesis of **2-Cyano-2-phenylbutanamide** has not been widely published, a plausible and efficient route can be designed based on well-established organic chemistry reactions, such as the Strecker synthesis of α-aminonitriles.

## Proposed Synthetic Pathway

A potential two-step synthesis could involve the formation of an α-aminonitrile from a ketone, followed by hydrolysis of the nitrile to an amide and subsequent cyanation. A more direct approach, though potentially lower yielding, would be the direct cyanation of 2-phenylbutanamide. A plausible synthetic workflow is outlined below.



[Click to download full resolution via product page](#)

Caption: Proposed Synthetic Workflow for **2-Cyano-2-phenylbutanamide**.

## Experimental Protocol: Strecker Synthesis of the Precursor

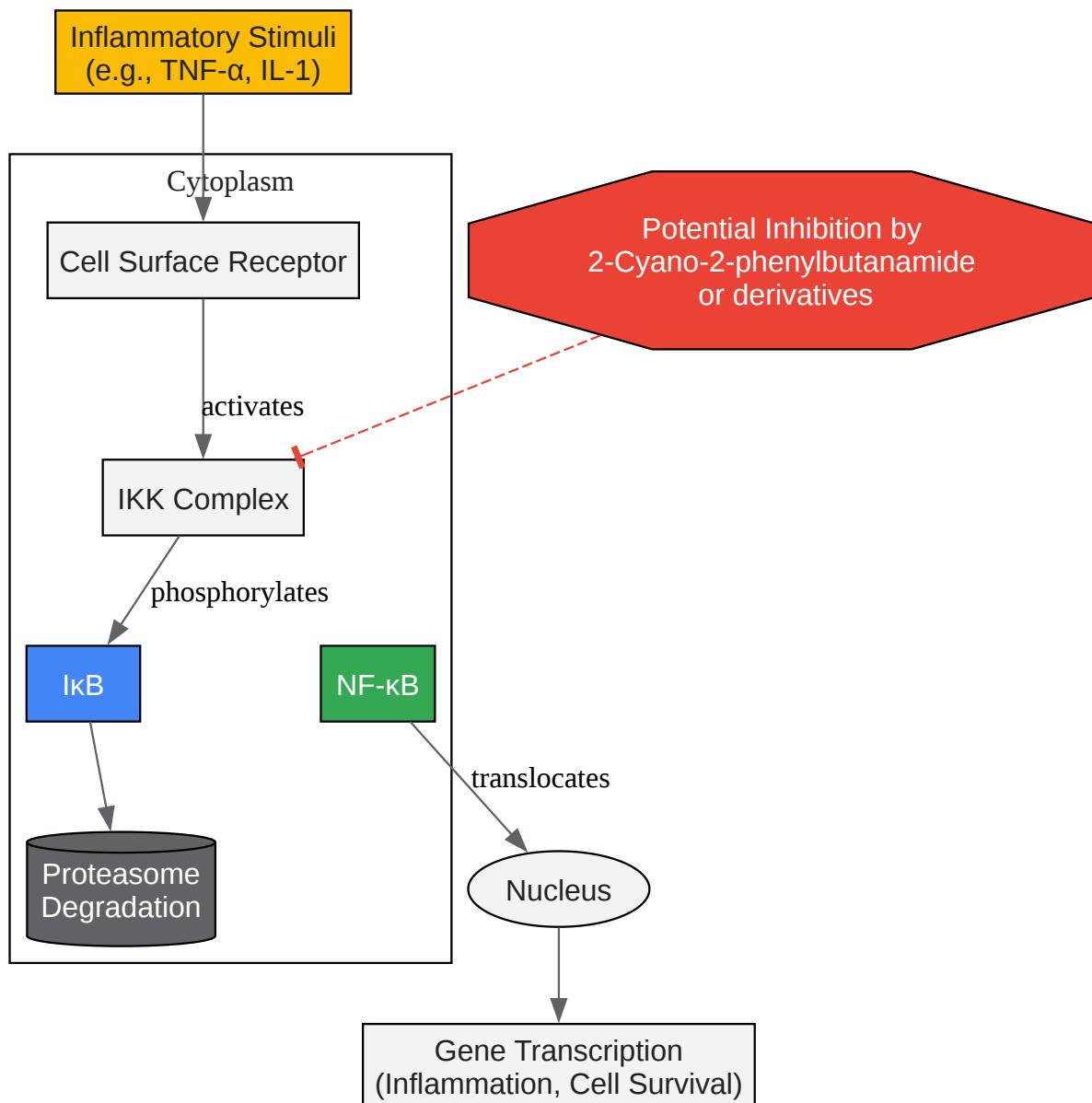
This protocol describes the synthesis of the  $\alpha$ -aminonitrile precursor, 2-amino-2-phenylbutanenitrile, from butyrophenone.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve butyrophenone in a suitable solvent such as methanol or ethanol.
- Addition of Reagents: To this solution, add an aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ ) followed by an aqueous solution of potassium cyanide (KCN). Caution: KCN is

highly toxic. Handle with extreme care in a well-ventilated fume hood.

- Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude  $\alpha$ -aminonitrile.
- Purification: The crude product can be purified by column chromatography on silica gel.

The subsequent partial hydrolysis of the aminonitrile to the target amide would require carefully controlled conditions to avoid complete hydrolysis to the carboxylic acid.


## Spectroscopic Characterization

The identity and purity of synthesized **2-Cyano-2-phenylbutanamide** would be confirmed using standard spectroscopic techniques. The expected data is summarized in the table below.

| Technique           | Expected Observations                                                                                                                                                                                                                                                                                                                                                                   |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | <ul style="list-style-type: none"><li>- Aromatic protons (phenyl group): Multiplet around 7.2-7.5 ppm.</li><li>- Amide protons (-CONH<sub>2</sub>): Two broad singlets between 5.5-8.0 ppm.</li><li>- Ethyl group (-CH<sub>2</sub>CH<sub>3</sub>): A quartet around 2.0-2.5 ppm and a triplet around 0.9-1.2 ppm.</li></ul>                                                             |
| <sup>13</sup> C NMR | <ul style="list-style-type: none"><li>- Aromatic carbons: Peaks in the 125-140 ppm range.</li><li>- Carbonyl carbon (-C=O): Peak around 170-175 ppm.</li><li>- Nitrile carbon (-C≡N): Peak around 115-125 ppm.</li><li>- Quaternary carbon: Peak around 50-60 ppm.</li><li>- Ethyl group carbons: Peaks in the 10-30 ppm range.</li></ul>                                               |
| IR Spectroscopy     | <ul style="list-style-type: none"><li>- N-H stretch (amide): Two bands in the 3200-3400 cm<sup>-1</sup> region.</li><li>- C≡N stretch (nitrile): A sharp peak around 2220-2260 cm<sup>-1</sup>.</li><li>- C=O stretch (amide): A strong peak around 1650-1690 cm<sup>-1</sup>.</li><li>- C-H stretch (aromatic and aliphatic): Peaks in the 2850-3100 cm<sup>-1</sup> region.</li></ul> |
| Mass Spectrometry   | <ul style="list-style-type: none"><li>- Molecular ion peak (M<sup>+</sup>) at m/z = 188.10.</li><li>- Characteristic fragmentation pattern corresponding to the loss of the amide, cyano, and ethyl groups.<sup>[3]</sup></li></ul>                                                                                                                                                     |

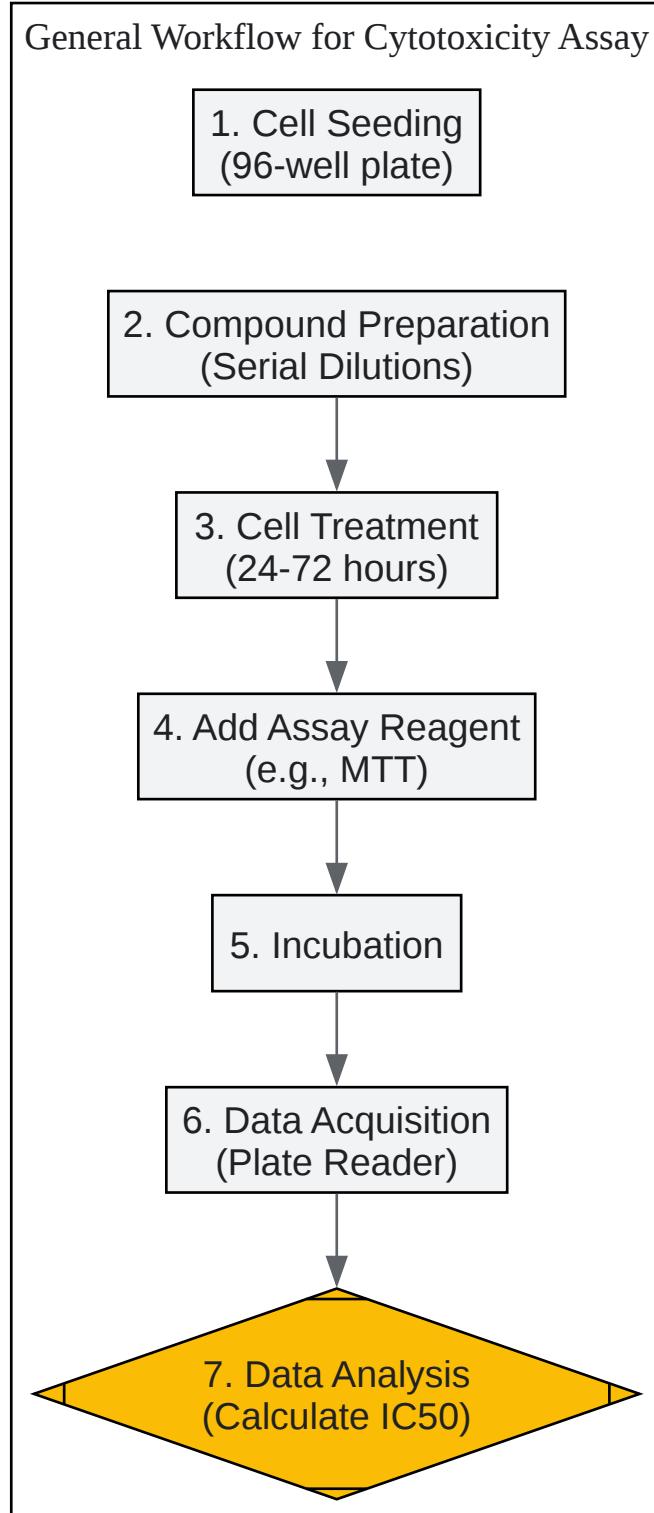
## Potential Biological Activities and Signaling Pathways

While there is no specific biological data for **2-Cyano-2-phenylbutanamide**, the broader class of 2-cyanoacrylamide derivatives has shown promise as inhibitors of various enzymes and signaling pathways.<sup>[4]</sup> These compounds are known to possess anti-inflammatory and anti-cancer properties.<sup>[4]</sup> A key mechanism for such activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical regulator of inflammatory responses and cell survival.<sup>[2][5]</sup>



[Click to download full resolution via product page](#)

Caption: Simplified NF-κB Signaling Pathway and Potential Point of Inhibition.


## Experimental Protocols for Biological Evaluation

To assess the biological activity of **2-Cyano-2-phenylbutanamide**, a series of in vitro assays can be performed. The following are generalized protocols that can be adapted for this purpose.

## Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability.[\[1\]](#)[\[6\]](#)[\[7\]](#)

- Cell Seeding: Plate a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Preparation: Prepare a stock solution of **2-Cyano-2-phenylbutanamide** in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
- Treatment: Treat the cells with the various concentrations of the compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
- MTT Addition: After the treatment period, add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Aspirate the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Express the results as a percentage of the vehicle control and plot the data to determine the half-maximal inhibitory concentration ( $IC_{50}$ ).



[Click to download full resolution via product page](#)

Caption: General Workflow for a Cell-Based Cytotoxicity Assay.

## Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for determining the inhibitory effect of the compound on a purified enzyme.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Reagent Preparation:
  - Prepare a stock solution of the test compound in DMSO.
  - Prepare serial dilutions of the compound in the appropriate assay buffer.
  - Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.
- Assay Setup (in a 96-well plate):
  - Blank wells: Assay buffer and DMSO.
  - Control wells (100% enzyme activity): Enzyme solution and DMSO.
  - Test wells: Enzyme solution and the desired concentrations of the test compound.
- Pre-incubation: Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.
- Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Measurement: Immediately measure the change in absorbance at a specific wavelength over a set period using a microplate reader.
- Data Analysis:
  - Calculate the initial reaction velocity for each well.
  - Determine the percentage of inhibition for each concentration of the test compound relative to the control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC<sub>50</sub> value.

## Conclusion

**2-Cyano-2-phenylbutanamide** is a chemical entity with limited specific data in the scientific literature. However, its structural similarity to other biologically active cyanoacetamides suggests that it may hold potential as a subject for further investigation in drug discovery, particularly in the areas of anti-inflammatory and anti-cancer research. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation based on established and reliable methodologies. Further research is warranted to elucidate the specific properties and potential therapeutic applications of this compound.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [mdpi.com](http://mdpi.com) [mdpi.com]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [benchchem.com](http://benchchem.com) [benchchem.com]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. [superchemistryclasses.com](http://superchemistryclasses.com) [superchemistryclasses.com]
- 9. [benchchem.com](http://benchchem.com) [benchchem.com]
- 10. [benchchem.com](http://benchchem.com) [benchchem.com]

- To cite this document: BenchChem. [2-Cyano-2-phenylbutanamide literature review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b020796#2-cyano-2-phenylbutanamide-literature-review\]](https://www.benchchem.com/product/b020796#2-cyano-2-phenylbutanamide-literature-review)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)